molecular formula C23H19N5O2 B2765909 2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 376614-34-5

2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2765909
CAS No.: 376614-34-5
M. Wt: 397.438
InChI Key: GLXCJKQXUKHFLI-UHFFFAOYSA-N
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Description

2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrolo[2,3-b]quinoxaline core, which is a fused ring system containing nitrogen atoms. The furan-2-ylmethyl group and the benzyl group attached to the core structure contribute to its unique chemical properties and potential biological activities.

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, potentially inhibiting its activity This interaction likely involves the compound binding to the active site of the receptor, preventing the natural ligand from initiating the signal cascade

Biochemical Pathways

The inhibition of EGFR by the compound would affect several biochemical pathways. EGFR is involved in the regulation of cell proliferation, differentiation, and survival . Its inhibition could therefore disrupt these processes, potentially leading to the death of cancer cells.

Result of Action

The compound has been shown to exhibit potent anticancer activities against certain cancer cell lines . This suggests that the compound’s action results in the death of these cells.

Preparation Methods

The synthesis of 2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-b]quinoxaline core. One common method involves the cyclocondensation of 1-(2-aminophenyl)pyrroles with substituted aldehydes in the presence of acetic acid and methanol as solvents. The reaction is refluxed for several hours to achieve the desired product .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and furan-2-ylmethyl positions, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.

Scientific Research Applications

2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include other quinoxaline derivatives and furan-containing compounds. Some of these similar compounds are:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-amino-1-benzyl-N-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c24-21-19(23(29)25-13-16-9-6-12-30-16)20-22(27-18-11-5-4-10-17(18)26-20)28(21)14-15-7-2-1-3-8-15/h1-12H,13-14,24H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXCJKQXUKHFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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